2,3-Dihydroxynaphthalene-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPLEIAOQJXZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168235 | |
| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16715-77-8 | |
| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16715-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Dihydroxynaphthalene Derivatives in Organic Chemistry Research
Dihydroxynaphthalene derivatives, which feature two hydroxyl groups on the naphthalene (B1677914) ring, are of considerable interest in organic chemistry research. The position of the hydroxyl groups profoundly influences the chemical reactivity and physical properties of these compounds, leading to a diverse range of applications. For instance, 2,3-dihydroxynaphthalene (B165439) is a key precursor in the synthesis of complex heterocyclic systems and flame retardants. sigmaaldrich.comchemicalbook.com It also serves as a ligand for modifying the surface of nanoparticles and has been used in the asymmetric oxidative coupling polymerization to create novel polymers. sigmaaldrich.comsigmaaldrich.com The reactivity of the hydroxyl groups allows for further functionalization, making these derivatives versatile platforms for constructing more intricate molecular architectures.
Overview of 2,3 Dihydroxynaphthalene 1 Carboxylic Acid in Contemporary Scholarly Investigations
Among the various dihydroxynaphthalene derivatives, 2,3-Dihydroxynaphthalene-1-carboxylic acid and its analogs have garnered attention in contemporary research, particularly in the field of medicinal chemistry. This specific scaffold has been identified as a key pharmacophore in the development of inhibitors for the enzyme lactate (B86563) dehydrogenase (LDH).
Research Focus on Lactate Dehydrogenase Inhibition
Lactate dehydrogenase is a critical enzyme in the glycolytic pathway, responsible for the interconversion of pyruvate (B1213749) and lactate. Elevated LDH activity is a hallmark of various diseases, including cancer and parasitic infections, where cells often rely on anaerobic glycolysis for energy production. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy.
Scholarly investigations have revealed that the "substituted 2,3-dihydroxy-1-naphthoic acid family" of compounds can act as selective inhibitors of human LDH isoforms. frontiersin.orgnih.gov This selectivity is a crucial aspect of drug design, as it can minimize off-target effects. One notable derivative from this class is FX-11, which has been investigated for its potential as an anticancer agent. nih.gov The structural features of this compound, with its adjacent hydroxyl and carboxyl groups, are believed to be crucial for its interaction with the active site of the LDH enzyme.
Table 1: Investigational Applications of this compound Derivatives
| Derivative Class | Target Enzyme | Therapeutic Area | Key Findings |
| Substituted 2,3-dihydroxy-1-naphthoic acids | Lactate Dehydrogenase (LDH) | Oncology, Anti-parasitic | Exhibit selective inhibition of LDH isoforms, crucial for cancer and parasitic disease treatment. frontiersin.orgnih.gov |
| FX-11 | Lactate Dehydrogenase A (LDH-A) | Oncology | A specific derivative identified as a selective inhibitor of LDH-A with potential anticancer properties. nih.gov |
Historical Development and Evolution of Naphthoic Acid Research
Advanced Synthetic Routes for 2,3-Dihydroxynaphthalene-1-carboxylic Acid
Modern synthetic strategies for producing this compound are centered on efficiency and selectivity. These routes include building from a dihydroxynaphthalene precursor, direct carboxylation, and multi-step pathways involving formylation or oxidation.
The most direct synthetic approaches begin with the precursor 2,3-dihydroxynaphthalene (B165439). The availability and purity of this starting material are critical for the success of subsequent steps. The synthesis of 2,3-dihydroxynaphthalene itself can be achieved through several methods:
Caustic Fusion: This method involves the fusion of 3-hydroxynaphthalene-2,6-disulfonic acid with caustic soda, followed by treatment with dilute sulfuric acid under pressure. chemicalbook.com
Acid Desulfonation: An alternative route is the acid-catalyzed desulfonation of 2,3-dihydroxynaphthalene-6-sulfonic acid. chemicalbook.com
Direct Oxidation: A more modern, environmentally friendly approach involves the direct oxidation of naphthalene using hydrogen peroxide in the presence of a catalyst and a phase transfer agent in a reaction solvent like n-octane. google.com This method avoids the use of large quantities of acid and alkali, which are common in traditional sulfonation and fusion processes. google.com
Once the 2,3-dihydroxynaphthalene precursor is obtained, the final carboxylic acid group can be introduced.
The most prominent method for introducing a carboxyl group onto a phenol (B47542) or naphthol ring is the Kolbe-Schmitt reaction. wikipedia.org This carboxylation reaction proceeds by treating the sodium salt of a phenol or naphthol with carbon dioxide under pressure and elevated temperature. byjus.com
For the synthesis of this compound, the precursor 2,3-dihydroxynaphthalene would first be deprotonated with a strong base, such as sodium hydroxide (B78521), to form the more reactive disodium (B8443419) naphthalenediolate. This intermediate then undergoes a nucleophilic attack on carbon dioxide, a weak electrophile. byjus.comyoutube.com The final step involves acidification to protonate the carboxylate salt, yielding the desired product. ucla.edu
The regiochemistry of the Kolbe-Schmitt reaction on naphthalene scaffolds can be sensitive to reaction conditions, particularly temperature. wikipedia.org For instance, the industrial synthesis of the related compound 3-hydroxy-2-naphthoic acid utilizes this temperature sensitivity to control the position of carboxylation. wikipedia.orgbyjus.com It is anticipated that the carboxylation of 2,3-dihydroxynaphthalene would primarily occur at the C1 position due to the ortho-directing influence of the hydroxyl groups and the thermodynamic stability of the resulting intermediate complex. youtube.com
| Reaction | Substrate | Key Reagents | Typical Conditions | Primary Product |
|---|---|---|---|---|
| Kolbe-Schmitt Reaction | Phenol | 1. NaOH 2. CO₂ 3. H₂SO₄ | 125 °C, 100 atm | Salicylic (B10762653) acid (2-hydroxybenzoic acid) |
| Kolbe-Schmitt Reaction | Potassium Phenoxide | 1. KOH 2. CO₂ 3. Acid | High Temperature | 4-Hydroxybenzoic acid |
| Kolbe-Schmitt Reaction (Industrial) | 2-Naphthol | Base, CO₂, Acid | Temperature-dependent | 3-Hydroxy-2-naphthoic acid |
An alternative, multi-step pathway involves the initial formylation of the 2,3-dihydroxynaphthalene ring, followed by oxidation of the introduced aldehyde group to a carboxylic acid. Formylation of highly activated aromatic rings like dihydroxynaphthalenes can be achieved using various methods, such as the Vilsmeier-Haack or Gattermann reactions, which introduce a formyl (-CHO) group at an electron-rich position, likely C1.
Following successful formylation to produce 1-formyl-2,3-dihydroxynaphthalene, the aldehyde can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Modern, greener methods utilize hydrogen peroxide (H₂O₂) as the oxidant, often in the presence of a catalyst. nih.gov For example, a metal-free sulfonic acid functionalized reduced graphene oxide (SA-rGO) material has been shown to effectively catalyze the oxidation of aldehydes to carboxylic acids. nih.govrsc.org
Reaction Scheme:
Formylation: 2,3-Dihydroxynaphthalene → 1-Formyl-2,3-dihydroxynaphthalene
Oxidation: 1-Formyl-2,3-dihydroxynaphthalene → this compound
Oxidative pathways can also be employed to generate the carboxylic acid functionality from a pre-existing side chain on the naphthalene ring. This strategy would involve starting with a naphthalene precursor that already has a one-carbon substituent at the C1 position, such as a methyl or aminomethyl group, attached to the 2,3-dihydroxynaphthalene scaffold.
A plausible route, by analogy to known syntheses, could start with 1-methyl-2,3-dihydroxynaphthalene. google.com The methyl group could then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. A similar strategy is used in a patented process to produce 6-hydroxynaphthalene-1-carboxylic acid, where a 1-aminomethyl group is oxidized to a carboxyl group. google.com Another related process forms 6-hydroxynaphthalene-2-carboxylic acid via the acid decomposition of a 6-(2-hydroperoxy-2-propyl)naphthalene-2-carboxylic acid intermediate. prepchem.com These examples demonstrate the viability of forming the carboxyl group through the oxidation of a suitable precursor side chain.
Mechanistic Investigations of Synthetic Transformations
The mechanism of the Kolbe-Schmitt reaction is the most well-understood among the potential synthetic routes. The reaction begins with the deprotonation of the naphthol to form a naphthalenediolate anion. ucla.edu This anion is a powerful nucleophile. Although resonance places negative charge density across the ring, the reaction proceeds via the nucleophilic addition of the phenoxide/naphthalenediolate to the carbon atom of carbon dioxide. byjus.comucla.edu This forms an unstable intermediate which then tautomerizes to restore the aromaticity of the naphthalene ring, resulting in the formation of a carboxylate salt. youtube.comucla.edu Subsequent acidification yields the final hydroxycarboxylic acid product. byjus.com
In contrast, enzymatic carboxylation of naphthalene, which has been studied in the context of anaerobic biodegradation, follows a different and more complex mechanism. It is proposed to proceed via a 1,3-dipolar cycloaddition of the naphthalene to a cofactor, followed by deprotonation, carboxylation, and a reverse cycloaddition to release the naphthoate product. nih.govresearchgate.netasm.org While not a synthetic laboratory method, these mechanistic studies provide insight into alternative pathways for aromatic carboxylation. nih.gov
Scalability and Efficiency in Laboratory and Pilot-Scale Synthesis Research
The scalability of any synthetic route is a critical factor for its practical application. The Kolbe-Schmitt reaction is a proven industrial process, used for the large-scale synthesis of salicylic acid and 3-hydroxy-2-naphthoic acid, indicating its high potential for scalability. wikipedia.orgbyjus.com Key factors for efficient scaling include precise control over temperature and pressure, as well as the effective handling of solid materials.
Continuous Flow Synthesis Adaptations for Naphthoic Acids
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. organic-chemistry.org While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of other carboxylic acids using this technology. durham.ac.uk
A key reaction in the synthesis of hydroxylated naphthoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide or naphthoxide. wikipedia.orgbyjus.com In a continuous flow adaptation, the precursor, 2,3-dihydroxynaphthalene, would first be deprotonated by a base to form the more reactive naphthoxide. This solution would then be introduced into a flow reactor where it is mixed with high-pressure carbon dioxide. The use of a tube-in-tube reactor or a similar gas-permeable membrane system can facilitate the efficient dissolution and reaction of CO2 in the solvent stream, a common challenge in gas-liquid reactions. durham.ac.uk
The regiochemistry of the carboxylation in naphthol derivatives is sensitive to reaction conditions such as temperature, pressure, and the choice of counter-ion. wikipedia.org Continuous flow reactors allow for precise control over these parameters, which can lead to higher selectivity for the desired isomer. The reaction mixture would then flow through a heated zone to facilitate the carboxylation, followed by an in-line acidification step to yield the final product, this compound. The integration of purification modules, such as scavenger resins, can also be incorporated into the flow system to remove unreacted starting materials and byproducts, leading to a purer product stream. durham.ac.uk
The benefits of a continuous flow approach for the synthesis of naphthoic acids include:
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with high pressures and temperatures. durham.ac.uk
Improved Yield and Purity: Precise control over reaction parameters can lead to higher conversion rates and selectivity, reducing the formation of unwanted isomers. organic-chemistry.org
Scalability: Scaling up production in a continuous flow system is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. organic-chemistry.org
Comparative Analysis of Synthetic Methods
The traditional synthesis of this compound is typically performed as a batch process using the Kolbe-Schmitt reaction. wikipedia.orgjk-sci.com A comparative analysis with a conceptual continuous flow process highlights the potential for significant improvements in efficiency and product quality.
| Parameter | Batch Synthesis (Kolbe-Schmitt) | Continuous Flow Synthesis |
| Yield | Variable, often moderate due to competing side reactions and incomplete conversion. | Potentially higher due to precise control of stoichiometry and reaction time. organic-chemistry.org |
| Purity | May require extensive purification to remove isomeric byproducts and unreacted starting materials. | Higher purity can be achieved in-line through integrated purification steps. durham.ac.uk |
| Scalability | Scaling up can be challenging, often requiring significant process redevelopment and larger, more expensive equipment. | More straightforward to scale by extending run time or numbering-up reactors. organic-chemistry.org |
| Safety | Handling large volumes of reactants at high pressures and temperatures poses significant safety risks. | The small internal volume of the reactor significantly reduces safety hazards. durham.ac.uk |
| Reaction Time | Typically several hours to ensure complete reaction. | Significantly shorter residence times, often in the order of minutes. organic-chemistry.org |
Detailed Research Findings:
The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide (or in this case, a naphthoxide) to carbon dioxide. wikipedia.orgbyjus.com The choice of alkali metal hydroxide as the base can influence the position of carboxylation. For instance, using potassium hydroxide can favor the formation of the para-isomer in phenols. wikipedia.org In the case of 2,3-dihydroxynaphthalene, the electronic properties of the hydroxyl groups direct the carboxylation to the ortho position.
In continuous flow systems, parameters such as flow rate, reactor volume, and temperature are optimized to maximize reaction rate and product purity. organic-chemistry.org For gas-liquid reactions like carboxylation, increasing the pressure of the gas can improve conversion rates at higher flow rates. durham.ac.uk The use of immobilized reagents and scavengers in a flow setup can streamline the work-up process, avoiding traditional and often time-consuming methods like extraction and crystallization. durham.ac.uk
While biocatalytic methods for carboxylation exist, they often face limitations such as substrate oxidation, the need for high CO2 pressure, and low enzyme turnover, making them less suitable for large-scale industrial production compared to thermochemical methods like the Kolbe-Schmitt reaction. nih.gov
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and acyl halides, and it can also be removed through decarboxylation.
The conversion of carboxylic acids to esters is a fundamental reaction in organic chemistry, often achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. While specific studies on the esterification of this compound are not extensively detailed in the available literature, the principles of Fischer esterification are broadly applicable. The reaction would proceed by protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol.
Various alcohols can be used in this reaction, leading to a wide array of ester derivatives. The general reaction scheme is as follows:
General Reaction for Esterification: this compound + R-OH (Alcohol) ⇌ 2,3-Dihydroxynaphthalene-1-carboxylate Ester + H₂O (in the presence of an acid catalyst)
The properties of the resulting ester, such as its polarity and reactivity, would depend on the nature of the "R" group from the alcohol.
Table 1: Potential Ester Derivatives of this compound
| Alcohol (R-OH) | Ester Product Name | Potential Properties |
|---|---|---|
| Methanol | Methyl 2,3-dihydroxy-1-naphthoate | Increased volatility compared to the acid |
| Ethanol | Ethyl 2,3-dihydroxy-1-naphthoate | Common solvent-soluble derivative |
| Isopropanol | Isopropyl 2,3-dihydroxy-1-naphthoate | Bulky ester group may influence reactivity |
| Benzyl alcohol | Benzyl 2,3-dihydroxy-1-naphthoate | Aromatic ester with potential for further modification |
Amide derivatives of carboxylic acids are synthesized by reacting the carboxylic acid, or its more reactive derivatives like acyl chlorides, with an amine. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, coupling agents are used to facilitate the reaction at milder conditions. A patent for a method of producing naphthalene carboxylic acid amide compounds describes the reaction of a naphthalenecarboxylic acid halide with ammonium acetate in a solvent with an ether bond, achieving high yields. For instance, 2-hydroxy-3-naphthoic acid chloride, a related compound, was converted to its amide with a yield of 77 mole %. masterorganicchemistry.com
The general reaction for the formation of an amide from this compound would be:
General Reaction for Amidation: this compound + R-NH₂ (Amine) → 2,3-Dihydroxy-N-alkyl/aryl-1-naphthamide + H₂O
The synthesis of a variety of amide derivatives is possible by using different primary or secondary amines.
Table 2: Potential Amide Derivatives of this compound
| Amine (R-NH₂) | Amide Product Name | Potential Characteristics |
|---|---|---|
| Ammonia | 2,3-Dihydroxynaphthalene-1-carboxamide | Primary amide |
| Methylamine | N-Methyl-2,3-dihydroxynaphthalene-1-carboxamide | Secondary amide |
| Aniline | N-Phenyl-2,3-dihydroxynaphthalene-1-carboxamide | Aromatic secondary amide |
Acyl halides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters and amides. The most common method for preparing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) can also be used. A patent describing the preparation of 2,3-dichlorobenzoyl chloride, for example, involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride. This suggests a similar approach could be applied to this compound.
The reaction with thionyl chloride is generally efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the resulting acyl chloride.
General Reaction for Acyl Chloride Formation: this compound + SOCl₂ → 2,3-Dihydroxynaphthalene-1-carbonyl chloride + SO₂ + HCl
The resulting 2,3-Dihydroxynaphthalene-1-carbonyl chloride would be a versatile intermediate for further derivatization.
General Reaction for Decarboxylation: this compound → 2,3-Dihydroxynaphthalene + CO₂ (under heat and/or catalysis)
Reactions at the Dihydroxyl Positions
The two hydroxyl groups on the naphthalene ring are also sites for chemical modification, primarily through substitution reactions.
The hydroxyl groups of this compound can undergo reactions such as alkylation to form ethers. A patent on the C-alkylation of aromatic hydroxyl compounds describes a process for preparing dialkyl aromatic hydroxyl compounds by reacting the hydroxylated aromatic compound with a strong proton acid and a compound that forms a carbocation. chemscene.com This indicates that the hydroxyl groups of this compound could potentially be alkylated to form the corresponding di-ethers.
For example, Williamson ether synthesis, involving the reaction of the deprotonated hydroxyl groups (phenoxides) with an alkyl halide, could be a viable route.
General Reaction for Etherification: this compound + 2 R-X (Alkyl Halide) → 2,3-Dialkoxy-naphthalene-1-carboxylic acid + 2 HX (in the presence of a base)
The reactivity of the hydroxyl groups may be influenced by the presence of the carboxylic acid group on the adjacent carbon atom.
Table 3: Potential Ether Derivatives of this compound
| Alkylating Agent (R-X) | Ether Product Name | Potential Features |
|---|---|---|
| Methyl iodide | 2,3-Dimethoxynaphthalene-1-carboxylic acid | Increased lipophilicity |
| Ethyl bromide | 2,3-Diethoxynaphthalene-1-carboxylic acid | Modified solubility profile |
| Benzyl chloride | 2,3-Dibenzyloxynaphthalene-1-carboxylic acid | Bulky ether groups for steric control |
Etherification and Ether Derivative Synthesis
The presence of two phenolic hydroxyl groups on the this compound molecule allows for etherification reactions to produce mono- or di-ether derivatives. While specific studies detailing the etherification of this exact carboxylic acid are not prevalent, general methods for the etherification of phenolic compounds, including dihydroxynaphthalenes, are well-established.
One applicable method involves the reaction of the diol with an etherifying agent in the presence of a carboxylic acid salt. This process can be tailored to yield mono- or di-ethers. For instance, a general process for etherifying phenolic compounds can be applied to substrates like 2,3-dihydroxynaphthalene. google.com The reaction typically involves an etherifying agent such as an alkyl carboxylate, which, in the presence of an alkali metal or ammonium carboxylate, can etherify the hydroxyl groups. google.com The synthesis of nonsymmetrically substituted dialkoxy derivatives on related aromatic systems often involves multi-step protocols, such as the Buchwald–Hartwig coupling of a substituted nitroaniline followed by reduction and cyclization, highlighting synthetic routes to complex ether derivatives. nih.gov
Table 1: General Conditions for Phenol Etherification
| Substrate Type | Etherifying Agent | Catalyst/Promoter | Potential Products | Reference |
|---|---|---|---|---|
| Dihydroxynaphthalene | Alkyl Carboxylates (e.g., acetates, propionates) | Alkali Metal Carboxylate | Mono- and Di-ethers | google.com |
Chelation and Complexation Properties
The ortho-dihydroxy (catechol) moiety, in conjunction with the adjacent carboxylic acid group, makes this compound a potent chelating agent for a variety of metal ions. This structural arrangement allows for the formation of stable, multi-dentate complexes. The carboxylate group can deprotonate and, along with one or both hydroxyl groups, coordinate to a metal center, forming five- or six-membered chelate rings, which are thermodynamically favorable.
Studies on analogous compounds provide significant insight into these properties. For example, 2,3-dihydroxybenzoic acid, a benzene (B151609) analogue, has been shown to form complexes with Cu(II) ions. nih.gov The coordination involves the deprotonated carboxylate and the hydroxyl groups. Similarly, various metal complexes of other naphthalene-based carboxylic acids, such as 3,5-dihydroxy-2-naphthoic acid and hydroxynaphthoic acids in general, have been synthesized and characterized, demonstrating the strong coordinating ability of this class of ligands. nih.govsemanticscholar.orgresearchgate.net Transition metals like Manganese (Mn), Copper (Cu), Zinc (Zn), and Cadmium (Cd) are particularly noted for forming stable complexes with such ligands. researchgate.net The coordination can lead to mononuclear or polynuclear structures depending on the metal-to-ligand ratio and reaction conditions.
The binding strength of ligands to metal ions is significantly influenced by the nature of the coordinating groups. Carboxylate and phosphate ions generally exhibit much higher binding strengths for metal ions compared to sulfonate or sulfate ions. nih.gov
Table 2: Metal Complexation Studies of Analogous Naphthoic and Benzoic Acids
| Ligand | Metal Ion(s) | Coordination Details | Reference |
|---|---|---|---|
| 3,5-Dihydroxy-2-naphthoic acid | Cd(II), Cu(II), Mn(II), Zn(II) | Complexes synthesized by reaction with metal nitrates and hydrazine hydrate. | researchgate.net |
| 2,3-Dihydroxybenzoic acid | Cu(II) | Electrochemical studies show interaction involving one-electron oxidation of the ligand. | nih.gov |
| 2-Hydroxynaphthalene-1-carboxaldehyde | Cr, Fe, Co, Ni, Cu, Pd, etc. | Forms stable complexes involving the deprotonated hydroxy oxygen and the carbonyl oxygen. | researchgate.net |
| General Naphthalene-based Acetic Acids | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), etc. | Carboxylate group is deprotonated and coordinates in monodentate, bidentate, or bridging fashions. | nih.govsemanticscholar.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring
The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being strongly influenced by the existing substituents.
Electrophilic Aromatic Substitution: The two hydroxyl groups are powerful activating, ortho-, para-directing groups. The carboxylic acid group is a deactivating, meta-directing group. In naphthalene systems, substitution typically favors the alpha-position (C4, C5, C8) over the beta-position. Given the positions of the existing groups (1, 2, and 3), the directing effects are complex:
The hydroxyl group at C2 directs towards C4.
The hydroxyl group at C3 directs towards C4.
The carboxylic acid at C1 directs towards C5 and C7.
The strong activating and directing effect of the two hydroxyl groups would likely make the C4 position the most favorable site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring. libretexts.org The hydroxyl and carboxylate groups are electron-donating or weakly deactivating, making the native ring system of this compound generally unreactive towards SNAr reactions.
However, derivatization can facilitate such reactions. For instance, studies on unprotected ortho-fluoro and ortho-methoxy naphthoic acids have shown that nucleophilic substitution with Grignard or organolithium reagents can occur, displacing the fluoro or methoxy group. researchgate.net This novel reaction proceeds without a metal catalyst and does not require protection of the carboxylic acid group, which is presumed to pre-coordinate with the organometallic reagent, facilitating the substitution. researchgate.net This suggests that if a suitable leaving group were installed on the naphthalene ring of this compound (for instance, by converting the hydroxyl groups to sulfonates or other derivatives), subsequent nucleophilic substitution could be possible.
Redox Chemistry of this compound and its Derivatives
The catechol-like structure of the molecule makes it redox-active, susceptible to both oxidation and reduction under various conditions.
Oxidation Pathways and Products
The dihydroxy functionality is readily oxidized. The oxidation of this compound is expected to proceed similarly to that of other catechol and dihydroxy-aromatic systems. Electrochemical studies on the analogue 2,3-dihydroxybenzoic acid show that its oxidation in the presence of Cu(II) is a one-electron process, forming a semiquinone radical. nih.gov This radical can then be further oxidized at an electrode surface to a quinone species. nih.gov
In the context of atmospheric chemistry, the oxidation of gaseous dihydroxynaphthalene by hydroxyl radicals is proposed to proceed via hydrogen abstraction from one of the -OH groups or by the addition of another -OH group to the ring, leading to further oxidation products. copernicus.org In biological or microbial systems, the oxidation of 1,2-dihydroxynaphthalene can lead to ring cleavage products such as 2-hydroxychromene-2-carboxylic acid. nih.gov Stronger chemical oxidation or spontaneous non-enzymatic oxidation can result in the formation of compounds like 2-formylbenzoic acid. mdpi.com The ultimate product of vigorous oxidation would likely be a naphthoquinone derivative, specifically 2,3-dihydroxy-1,4-naphthoquinone, or ring-opened products like phthalic acid derivatives.
Reduction Reactions and Products
Reduction reactions can target either the carboxylic acid group or the aromatic naphthalene ring.
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, as sodium borohydride (NaBH₄) is generally not strong enough. Lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) are effective reagents for the complete reduction of carboxylic acids to 1°-alcohols. msu.edu This reaction would convert this compound into (2,3-dihydroxynaphthalen-1-yl)methanol.
Reduction of the Aromatic Ring: The naphthalene ring system can be reduced under specific conditions. A well-known method is the Birch reduction, which involves dissolving metal-ammonia solutions. For example, 1-naphthoic acid can undergo a Birch reduction to yield 1,4-dihydro-1-naphthalenecarboxylic acid. sigmaaldrich.com This reaction selectively reduces one of the aromatic rings, leaving the carboxylic acid group intact. sigmaaldrich.com Applying this to this compound would be expected to similarly reduce the unsubstituted ring, yielding a dihydroxytetralin-carboxylic acid derivative.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed. While direct experimental spectra for 2,3-Dihydroxynaphthalene-1-carboxylic acid are not widely published, a robust and accurate assignment can be predicted based on the well-documented spectra of analogous compounds, such as 2,3-Dihydroxynaphthalene (B165439) and various substituted naphthoic acids.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would feature signals from the five protons on the naphthalene (B1677914) ring system. Their chemical shifts are influenced by the electronic effects of the three substituents: two electron-donating hydroxyl (-OH) groups and one electron-withdrawing carboxylic acid (-COOH) group. The protons of the hydroxyl and carboxylic acid groups are also observable, though their signals can be broad and their chemical shifts are highly dependent on the solvent and concentration.
The proton on C4 is expected to be a singlet, as it has no adjacent protons. The four protons on the unsubstituted benzene (B151609) ring (C5-C8) will form a more complex pattern. The protons at C5 and C8 are likely to appear as doublets, coupled to their respective neighbors, while the protons at C6 and C7 would appear as triplets (or more accurately, doublets of doublets), being coupled to two adjacent protons each.
Predicted ¹H NMR Spectral Data (Predicted for a standard deuterated solvent like DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H4 | ~7.30 - 7.50 | Singlet (s) |
| H5 | ~7.80 - 8.00 | Doublet (d) |
| H6 | ~7.30 - 7.50 | Triplet (t) or dd |
| H7 | ~7.50 - 7.70 | Triplet (t) or dd |
| H8 | ~8.00 - 8.20 | Doublet (d) |
| 2-OH | ~9.00 - 10.00 | Broad Singlet (br s) |
| 3-OH | ~9.50 - 10.50 | Broad Singlet (br s) |
| 1-COOH | ~12.00 - 13.00 | Broad Singlet (br s) |
Note: The predicted chemical shifts and multiplicities are estimations based on structural analysis and data from similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The chemical shifts are determined by the local electronic environment of each carbon atom. The carbons bearing the oxygen-containing substituents (C1, C2, C3) will be significantly downfield-shifted. The carbonyl carbon of the carboxylic acid group will appear at the lowest field, typically in the 165-175 ppm range. The quaternary carbons (C4a, C8a) where the two rings are fused will also show distinct signals.
Predicted ¹³C NMR Spectral Data (Predicted for a standard deuterated solvent like DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~110 - 115 |
| C2 | ~145 - 150 |
| C3 | ~148 - 153 |
| C4 | ~105 - 110 |
| C4a | ~125 - 130 |
| C5 | ~128 - 132 |
| C6 | ~124 - 128 |
| C7 | ~126 - 130 |
| C8 | ~122 - 126 |
| C8a | ~130 - 135 |
| COOH | ~170 - 175 |
Note: The predicted chemical shifts are estimations based on structural analysis and data from similar compounds. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show strong correlations between adjacent protons on the unsubstituted ring (H5-H6, H6-H7, H7-H8), confirming their connectivity. The absence of a COSY correlation for the H4 signal would confirm it is an isolated proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively link each proton signal (H4, H5, H6, H7, H8) to its corresponding carbon signal (C4, C5, C6, C7, C8).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying the placement of substituents and assigning quaternary carbons. Key expected correlations would include the proton at H8 showing a correlation to the fused carbon C4a, and the proton at H4 showing correlations to C2, C3, and C4a, confirming the positions of the hydroxyl groups relative to the carboxylic acid.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the functional groups present in a sample.
The FTIR spectrum of this compound is expected to be dominated by the characteristic vibrations of its hydroxyl, carboxylic acid, and aromatic naphthalene functionalities. Due to extensive intermolecular hydrogen bonding in the solid state, the O-H stretching bands are typically very broad.
Key vibrational modes include:
O-H Stretching: A very broad and intense band is predicted to appear in the 2500-3500 cm⁻¹ region. This broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer and also encompasses the phenolic O-H stretches.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹. The position in this range is influenced by conjugation with the aromatic ring and hydrogen bonding.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several medium-to-strong bands in the 1450-1620 cm⁻¹ region.
C-O Stretching: The spectrum will contain C-O stretching vibrations from both the carboxylic acid (typically 1210-1320 cm⁻¹) and the phenolic hydroxyl groups (~1200 cm⁻¹).
O-H Bending: An out-of-plane O-H bend from the carboxylic acid dimer often appears as a broad band near 920 cm⁻¹.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer and Phenolic OH) |
| ~3050 | Weak - Medium | Aromatic C-H stretch |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1620 - 1450 | Medium - Strong | Aromatic C=C ring stretch |
| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid) |
| ~1200 | Medium | C-O stretch (Phenolic) |
| ~920 | Medium, Broad | Out-of-plane O-H bend |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |
Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong FTIR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the Raman spectrum would be particularly useful for characterizing the naphthalene ring system.
Key expected Raman active modes include:
Aromatic C=C Stretching: The symmetric stretching vibrations of the naphthalene ring system are expected to produce strong and sharp bands in the 1580-1630 cm⁻¹ region. These "ring breathing" modes are often the most prominent features in the Raman spectra of aromatic compounds.
C-H Stretching: Aromatic C-H stretching modes are visible near 3050 cm⁻¹ but are typically weaker than the ring vibrations.
C=O Stretching: The carbonyl stretch is generally weaker and less prominent in the Raman spectrum compared to its intense absorption in the FTIR spectrum.
Substituent-Ring Vibrations: Vibrations corresponding to the C-COOH and C-OH bonds are also expected, providing further structural information.
Predicted Raman Shifts
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| 1630 - 1580 | Strong | Aromatic C=C ring stretch |
| 1400 - 1300 | Strong | Aromatic ring vibrations |
| 1250 - 1150 | Medium | Aromatic C-H in-plane bend |
| ~800 | Medium | Ring breathing mode |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry is a powerful technique utilized for the precise determination of a molecule's mass. This precision allows for the unequivocal confirmation of its elemental composition, a critical step in structural verification. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, the theoretical exact mass is calculated based on its molecular formula, C₁₁H₈O₄, using the most abundant isotopes of carbon, hydrogen, and oxygen. nih.gov The experimentally determined mass from an HRMS analysis is then compared to this theoretical value. A close correlation between the experimental and theoretical mass provides strong evidence for the compound's identity and purity.
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈O₄ | nih.gov |
| Theoretical Exact Mass | 204.04225873 Da | nih.gov |
| Nominal Mass | 204 g/mol | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For this compound, a successful crystallographic analysis would yield a detailed structural model.
The analysis would precisely map the planar naphthalene ring system and the spatial orientation of the substituent hydroxyl and carboxylic acid groups. A key aspect of the solid-state structure would be the network of intermolecular interactions, particularly hydrogen bonds. The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors, and their interactions are expected to govern the crystal packing, forming dimers, chains, or more complex three-dimensional networks. These interactions are crucial in determining the material's physical properties.
While specific, publicly available crystal structure data for this compound is not found in the searched literature, the parameters that would be determined from such a study are well-established.
Table 2: Illustrative Crystallographic Data Obtainable for this compound
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-O, O-H). |
| Bond Angles (°) | Angles formed between three connected atoms (e.g., O-C-C). |
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques used to investigate the electronic transitions within a molecule. mdpi.com The naphthalene moiety in this compound is a chromophore that absorbs ultraviolet light, promoting electrons from lower-energy molecular orbitals to higher-energy ones (typically π→π* transitions). The specific wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.
The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups as substituents on the naphthalene ring is expected to influence the absorption and emission spectra significantly. researchgate.net These groups can alter the energy levels of the molecular orbitals, typically causing a bathochromic (red) shift in the absorption and fluorescence spectra compared to unsubstituted naphthalene.
Fluorescence occurs when the molecule returns from the excited state to the ground state by emitting a photon. The difference between the absorption and emission maxima is known as the Stokes shift. For hydroxyaromatic compounds like this one, the electronic properties, and thus the spectra, can be highly sensitive to the solvent environment (solvatochromism) and pH, due to potential deprotonation of the acidic groups and changes in hydrogen bonding. researchgate.net
While detailed experimental spectra for this compound were not found in the searched literature, the expected data from such an analysis can be summarized.
Table 3: Illustrative Spectroscopic Properties for this compound
| Parameter | Description | Expected Observation |
|---|---|---|
| Absorption Maximum (λabs) | Wavelength of maximum UV-Vis light absorption. | Multiple peaks corresponding to π→π* transitions of the substituted naphthalene system. |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λabs. | High values typical for aromatic π→π* transitions. |
| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Shifted to a longer wavelength compared to λabs. |
| Stokes Shift (nm) | The energy difference between the absorption and emission maxima. | A positive value indicative of energy loss in the excited state before emission. |
Computational and Theoretical Chemistry Investigations
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulations for 2,3-Dihydroxynaphthalene-1-carboxylic acid are not readily found in the literature, the technique is widely applied to understand how similar molecules, such as those with carboxylic acid groups, interact with their environment. researchgate.netnih.gov
MD simulations can provide insights into:
Solvation: How the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different media.
Conformational Changes: How the molecule's shape and structure change over time, which can be important for its biological activity or chemical reactivity.
Binding Interactions: How the molecule binds to a target, such as a protein or another surface. This is particularly relevant in drug design and materials science. For example, MD simulations have been used to study the interaction of carboxylic acids with layered double hydroxides. researchgate.net
The simulations work by numerically solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities. This allows for the analysis of both structural and energetic properties of the molecule and its complexes.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. DFT calculations are commonly used to predict vibrational frequencies (FT-IR and Raman spectra) and electronic absorption spectra (UV-Vis). researchgate.net
For instance, in a study on 1-hydroxy-2-naphthoic acid, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute vibrational frequencies. researchgate.net The theoretical results were then compared with experimental data to make detailed assignments of the vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption bands. researchgate.net Although such detailed theoretical spectroscopic studies for this compound are not prominent, these established methodologies would be applicable to predict its spectral characteristics.
Analysis of Reaction Mechanisms and Transition States
Understanding the pathway of a chemical reaction is crucial for controlling its outcome. Computational chemistry, particularly DFT, allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. researchgate.net A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.
While specific mechanistic studies involving this compound are sparse, theoretical investigations into related processes, such as the enzymatic dihydroxylation of naphthalene (B1677914), demonstrate the power of these methods. nih.gov In that study, DFT was used to explore different potential pathways for the cis-dihydroxylation of naphthalene by naphthalene 1,2-dioxygenase, identifying the most energetically favorable route. nih.gov Similar approaches could be applied to study reactions of this compound, such as decarboxylation or oxidation, to elucidate the step-by-step molecular transformations.
pKa Prediction and Acidity Modulation Studies
The acidity of a molecule, quantified by its pKa value, is a critical property that influences its behavior in solution, including its solubility and biological activity. Computational methods have become increasingly reliable for predicting the pKa of molecules, including carboxylic acids and phenols. nih.govmdpi.com
The pKa of this compound is influenced by its three acidic protons: one on the carboxylic acid group and two on the hydroxyl groups. The carboxylic acid proton is expected to be the most acidic. DFT-based methods, often combined with a continuum solvation model to simulate the effect of the solvent, can be used to calculate the free energy change of the deprotonation reaction, from which the pKa can be derived. nih.gov Recent studies have shown that including explicit water molecules in the calculation can significantly improve the accuracy of pKa prediction for carboxylic acids and phenols. nih.govmdpi.com
While detailed computational studies on the acidity modulation of this specific compound are not available, the effect of the dihydroxy substitution on the naphthalene ring is expected to influence the acidity of the carboxylic acid group through electronic effects. The positions of the hydroxyl groups relative to the carboxylic acid are key to determining the extent of this influence.
| Compound | Functional Group | Predicted Property | Computational Method | Significance |
|---|---|---|---|---|
| This compound | Carboxylic Acid | pKa | DFT with continuum solvation models (e.g., SMD) | Determines the charge state of the molecule at a given pH, affecting solubility and biological interactions. |
| Substituted Phenols | Hydroxyl | pKa | DFT with explicit solvent molecules (e.g., CAM-B3LYP/2H₂O/SMD) | Provides accurate acidity prediction, crucial for understanding reactivity and interactions. mdpi.com |
| Substituted Carboxylic Acids | Carboxylic Acid | pKa | DFT with explicit solvent molecules (e.g., CAM-B3LYP/2H₂O/SMD) | Offers a reliable "ready to use" methodology for predicting acidity with low error. nih.gov |
Investigation of Intramolecular Interactions (e.g., hydrogen bonding, π-stacking)
Computational and theoretical chemistry provide powerful tools to investigate the intricate network of intramolecular interactions that govern the three-dimensional structure and reactivity of this compound. These non-covalent interactions, particularly hydrogen bonding and π-stacking, play a crucial role in determining the molecule's preferred conformation and its interactions with other molecules.
Intramolecular Hydrogen Bonding
The structure of this compound, featuring a carboxylic acid group and two hydroxyl groups in close proximity on the naphthalene scaffold, is conducive to the formation of multiple intramolecular hydrogen bonds. These interactions occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen.
While specific computational studies exclusively focused on this compound are limited, extensive research on the closely related compound, 1-hydroxy-2-naphthoic acid, offers significant insights. researchgate.netmdpi.com Density Functional Theory (DFT) calculations, a common computational method, have been employed to determine the optimized molecular structure and analyze the parameters of intramolecular hydrogen bonds in such systems. researchgate.net
In this compound, several intramolecular hydrogen bonds are possible:
Between the hydrogen of the 2-hydroxyl group and the carbonyl oxygen of the 1-carboxylic acid group.
Between the hydrogen of the 3-hydroxyl group and the oxygen of the 2-hydroxyl group.
Between the hydrogen of the carboxylic acid group and the oxygen of the 2-hydroxyl group.
The formation of these hydrogen bonds results in the creation of stable five or six-membered ring systems, which significantly influences the planarity and rigidity of the molecule. The strength of these hydrogen bonds can be inferred from calculated bond lengths and angles. Shorter distances between the hydrogen atom and the acceptor oxygen atom, along with a bond angle closer to 180°, are indicative of stronger hydrogen bonds.
Computational studies on analogous structures, such as 1-hydroxy-2-naphthoic acid, provide typical bond length and angle values for similar intramolecular hydrogen bonds, which can be used to infer the interactions within this compound. researchgate.net
Table 1: Representative Calculated Intramolecular Hydrogen Bond Parameters from a Related Naphthoic Acid Derivative
| Interacting Atoms | Bond Length (Å) | Bond Angle (°) |
| O-H···O=C | 1.8 - 2.0 | 140 - 160 |
| O-H···O | 1.9 - 2.2 | 130 - 150 |
Note: The data in this table is based on computational studies of analogous compounds and serves as an illustrative example of the expected values for this compound.
The presence of these intramolecular hydrogen bonds is also supported by spectroscopic data, where shifts in the vibrational frequencies of the O-H and C=O groups in infrared and Raman spectra can be correlated with the strength of the hydrogen bonding interactions. researchgate.net
π-Stacking Interactions
π-stacking is a non-covalent interaction that occurs between aromatic rings. In the context of a single molecule, this is more accurately described as intramolecular π-π interaction, which can occur in larger, flexible molecules where an aromatic ring can fold back on itself. For a relatively rigid molecule like this compound, intramolecular π-stacking is not structurally feasible.
However, the concept of π-stacking is highly relevant when considering intermolecular interactions, where two or more molecules of this compound can arrange themselves in a stacked fashion. Computational studies on various aromatic systems have shown that parallel-displaced and T-shaped arrangements are the most common and energetically favorable orientations for π-stacking. nih.gov
Biological and Biomedical Research Applications
Inhibitory Mechanisms Against Biological Targets
The core structure of dihydroxynaphthalene carboxylic acid is central to its ability to inhibit specific enzymes. Studies on closely related compounds have illuminated the mechanisms through which this chemical family can exert biological effects, particularly against parasitic organisms that rely on unique metabolic pathways for survival.
Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in the anaerobic glycolysis pathway, which many parasitic protozoa, such as Babesia microti, depend on for energy production. nih.govresearchgate.net This dependency makes LDH a promising target for anti-parasitic drug development. frontiersin.org While direct studies on 2,3-Dihydroxynaphthalene-1-carboxylic acid are limited in the available literature, extensive research has been conducted on its analogs, notably 3,5-dihydroxy 2-napthoic acid (DHNA).
DHNA has been identified as an inhibitor of LDH in Babesia microti (BmLDH). nih.gov Enzyme activity inhibition assays demonstrated that DHNA can effectively inhibit the catalytic function of recombinant BmLDH. nih.gov This inhibitory action disrupts the parasite's primary energy-generating pathway. The half-maximal inhibitory concentration (IC50) of DHNA against BmLDH was determined to be 30 μM. nih.gov Furthermore, this enzymatic inhibition translated to an anti-parasitic effect, with DHNA inhibiting the in-vitro growth of B. microti with an IC50 value of 85.65 μM. nih.gov
A crucial aspect of drug development is the selectivity of a compound for its intended target over host enzymes. The substituted 2,3-dihydroxy-1-naphthoic acid family has been noted for its potential as selective LDH inhibitors. frontiersin.org Studies focusing on the analog DHNA have shown a remarkable selectivity for the parasitic enzyme over its human counterpart.
Enzyme activity experiments revealed that DHNA inhibits recombinant BmLDH with an approximately 5,000-fold greater selectivity than for human LDH. nih.govfrontiersin.org This high degree of specificity is a highly desirable characteristic for a therapeutic lead compound, as it suggests a lower likelihood of off-target effects in the host. Another related compound, 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA), also showed selectivity for BmLDH, albeit lower at around 109-fold over human LDH. nih.govfrontiersin.org
| Compound | Target | IC50 (Enzyme Activity) | IC50 (Parasite Growth) | Selectivity (Parasite vs. Human LDH) | Reference |
|---|---|---|---|---|---|
| 3,5-dihydroxy 2-napthoic acid (DHNA) | Babesia microti LDH | 30 μM | 85.65 μM | ~5,000-fold | nih.gov, nih.gov |
| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | Babesia microti LDH | 52.7 μM | 84.83 μM | ~109-fold | nih.gov, nih.gov |
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By comparing the activity of related molecules like DHNA and DBHCA, insights can be gained into the features of the dihydroxynaphthoic acid scaffold that are important for LDH inhibition.
The binding of inhibitors like dihydroxynaphthoic acid analogs to LDH directly modulates the enzyme's function. The inhibition of BmLDH's catalytic activity disrupts the conversion of lactate to pyruvate (B1213749), a key step in the parasite's metabolism. frontiersin.org Molecular docking studies based on the crystal structure of BmLDH have been used to model how these naphthalene-based compounds interact with the enzyme. nih.gov These models suggest that the inhibitors interact with crucial amino acid residues, such as Arg99, which has been identified as a critical site for enzyme activity. nih.govfrontiersin.org By occupying the binding site, these compounds prevent the natural substrate from accessing the enzyme, thereby modulating its function and leading to an anti-parasitic effect.
Role as a Building Block in Drug Discovery and Design
The inherent biological activity and favorable chemical properties of the dihydroxynaphthalene carboxylic acid scaffold make it a valuable building block in medicinal chemistry. Its rigid structure provides a reliable framework that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
The demonstrated activity of compounds like DHNA against parasitic enzymes has established this chemical class as a promising starting point for the design of new drugs. DHNA itself is considered a novel lead compound for the development of LDH-specific anti-babesial agents. nih.govfrontiersin.org The naphthalene (B1677914) core of this family is a key structural feature found in other known LDH inhibitors, such as gossypol (B191359) and its derivatives. nih.govfrontiersin.org
Medicinal chemists can use the this compound structure as a scaffold for creating libraries of new compounds. researchgate.net By making targeted chemical modifications—for example, by adding or altering substituent groups at different positions on the naphthalene ring—researchers can systematically explore the structure-activity relationships. This process aims to enhance the desired therapeutic effects, such as increasing binding affinity for the target enzyme or improving selectivity over human enzymes, ultimately leading to the discovery of more potent and effective therapeutic agents. researchgate.net
Development of Diagnostic Tools
Currently, there is limited specific information available in scientific literature detailing the direct application of this compound in the development of diagnostic tools. While related naphthalene-based compounds are utilized in various analytical and diagnostic assays, the specific role of this molecule is not well-documented in existing research.
Antioxidant Activity Investigations
The antioxidant potential of phenolic compounds is often linked to their molecular structure, particularly the arrangement of hydroxyl groups. For this compound, the two hydroxyl groups are in an ortho position to each other on the naphthalene ring. This configuration is a key feature for antioxidant activity. Studies on structurally similar compounds, such as 2,3-dihydroxybenzoic acid, have shown that this ortho-dihydroxy arrangement facilitates the donation of hydrogen atoms to neutralize free radicals and allows for the delocalization and stabilization of the resulting radical through resonance. nih.gov
The antioxidant mechanism for compounds with this structure involves their ability to reduce oxidizing agents, such as the Fe³⁺-TPTZ complex in the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov The presence of two adjacent hydroxyl groups enhances this reducing capacity. nih.gov While direct experimental data on the antioxidant power of this compound is not extensively detailed, the foundational principles of structure-activity relationships strongly suggest its potential as an antioxidant. nih.govtorvergata.it
Mechanism of Action at the Molecular and Cellular Level
The biological effects of this compound and its derivatives are primarily understood through their interaction with specific cellular enzymes and pathways.
Covalent Bond Formation with Nucleophiles
The capacity of this compound to form covalent bonds with nucleophiles has not been a primary focus of the available research. While the chemistry of related naphthoquinones (the oxidized form of dihydroxynaphthalenes) involves reactions with nucleophiles, specific studies detailing this mechanism for this compound are not prevalent. semanticscholar.org
Modulation of Biochemical Pathways and Cellular Processes
The most significant mechanism of action identified for derivatives of this compound is the modulation of cellular metabolism through the inhibition of the enzyme Lactate Dehydrogenase A (LDH-A). nih.gov LDH-A is a critical enzyme in the glycolytic pathway, responsible for converting pyruvate to lactate, a process that is highly active in many cancer cells (the Warburg effect). medchemexpress.comresearchgate.net
Substituted compounds from the 2,3-dihydroxy-1-naphthoic acid family have been identified as selective inhibitors of human LDH. nih.govfrontiersin.org By inhibiting LDH-A, these compounds can disrupt the high glycolytic rate that cancer cells depend on for energy production and proliferation. nih.gov This inhibition is a key mechanism through which these molecules exert their biological effects, particularly their anticancer potential. nih.gov
Potential in Anticancer Research
The role of this compound as a scaffold for anticancer agents is a promising area of research, directly linked to its function as an LDH-A inhibitor. LDH-A is considered a strategic target for cancer therapy because its genetic knockdown has been shown to decrease the viability and invasive potential of various tumor cells. nih.gov
A derivative of 2,3-dihydroxy-1-naphthoic acid, known as FX-11, has been specifically reported as an inhibitor of LDH-A. nih.gov The inhibition of this enzyme serves as a targeted approach to disrupt cancer cell metabolism, leading to reduced proliferation and potentially inducing apoptosis. nih.govmedchemexpress.com Research into this class of compounds is part of a broader effort to develop therapeutic agents that selectively target the unique metabolic state of cancer cells. researchgate.netgoogle.com
The table below shows the inhibitory activity of various compounds that target lactate dehydrogenase, illustrating the therapeutic potential of this mechanism.
| Compound | Target | Inhibitory Concentration (IC₅₀) | Notes |
|---|---|---|---|
| FX-11 (a derivative of 2,3-dihydroxy-1-naphthoic acid) | LDH-A | Kᵢ of 8 μM | A competitive inhibitor of human LDH-A. nih.govmedchemexpress.com |
| NHI-2 | LDH-A | 14.7 µM | Shows selectivity for LDH-A over LDH-B (IC₅₀ = 55.8 µM). medchemexpress.com |
| GSK2837808A | LDH-A | 2.6 nM | A potent and selective LDH-A inhibitor. medchemexpress.com |
| 3,5-dihydroxy 2-napthoic acid (DHNA) | BmLDH | IC₅₀ of 85.65 µM (anti-parasitic) | Demonstrates high selectivity for Babesia microti LDH over human LDH. nih.govfrontiersin.org |
Biochemical Assay Development Utilizing the Compound
There is limited information regarding the use of this compound as a primary reagent in the development of specific biochemical assays. While naphthoic acids, in general, are used as biochemical reagents, the direct application of this particular compound in assay development is not extensively documented in the scientific literature. medchemexpress.com
Applications in Materials Science and Engineering
Precursor for Advanced Polymeric Materials
While direct applications of 2,3-dihydroxynaphthalene-1-carboxylic acid in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are not extensively documented in the reviewed literature, the foundational molecule, 2,3-dihydroxynaphthalene (B165439), and its derivatives are recognized as valuable precursors for these advanced polymeric materials. The presence of hydroxyl groups offers reactive sites for the formation of robust covalent or coordinative bonds, essential for the construction of extended, porous networks.
Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. While research has explored the use of various dihydroxynaphthalene isomers in COF synthesis, the specific use of this compound as a primary linker is not prominently reported. However, the closely related compound, 2,3-dihydroxynaphthalene, serves as a precursor to monomers used in COF synthesis. For instance, 2,3-dihydroxynaphthalene can be converted into 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde, which then acts as a building block for the synthesis of hydroxyl-functionalized COFs. These COFs exhibit notable electrochemical properties, such as high specific capacitance, making them promising materials for supercapacitor electrodes. The redox activity of the 2,3-dihydroxynaphthalene unit contributes significantly to these properties.
The potential utility of this compound in COF synthesis would likely involve the strategic participation of its carboxylic acid and hydroxyl groups in forming covalent linkages, such as ester or imine bonds, to create extended two-dimensional or three-dimensional frameworks. The inherent functionality of the molecule could lead to COFs with tailored pore environments and specific surface properties.
Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The carboxylate functionality of this compound makes it a prime candidate for a linker in MOF synthesis. Carboxylic acids are widely employed as organic linkers in the construction of MOFs due to their ability to form strong coordination bonds with a variety of metal centers.
Although specific examples of MOFs constructed directly from this compound are not prevalent in the surveyed literature, the principles of MOF design suggest its potential. The combination of the carboxylic acid group for metal coordination and the diol functionality for potential post-synthetic modification or for influencing the framework's electronic properties makes it an intriguing candidate for creating multifunctional MOFs. For instance, coordination polymers have been successfully synthesized using isomers like 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid with transition metals such as zinc, cobalt, cadmium, manganese, and copper, forming diverse one-, two-, and three-dimensional structures. globethesis.com This demonstrates the capability of dihydroxynaphthalene dicarboxylic acids to act as effective linkers in the formation of coordination polymers with interesting structural and physical properties. globethesis.com
Surface Modification of Nanomaterials (e.g., TiO2 particles)
This compound and its close derivatives, such as 2,3-dihydroxynaphthalene, are utilized as effective surface-modifying agents for nanomaterials like titanium dioxide (TiO2) particles. sigmaaldrich.com This modification is primarily aimed at enhancing the photocatalytic activity of TiO2 under visible light. nih.govbohrium.com
The core principle behind this application is the formation of a surface charge-transfer complex between the dihydroxy naphthalene (B1677914) moiety and the TiO2 surface. The adjacent hydroxyl groups on the naphthalene ring are particularly effective at forming stable bidentate coordination complexes with the titanium centers on the TiO2 surface, creating a Ti-O-C bond. psu.edu This chemical bonding is more stable than simple physical adsorption.
This surface complexation with the colorless 2,3-dihydroxynaphthalene results in a significant shift in the absorption spectrum of TiO2, enabling it to absorb visible light. nih.govbohrium.com This phenomenon is attributed to a ligand-to-metal charge transfer (LMCT) process. koreascience.kr When the modified TiO2 is irradiated with visible light, an electron is excited from the highest occupied molecular orbital (HOMO) of the adsorbed dihydroxy naphthalene derivative to the conduction band of the TiO2. This injection of electrons into the conduction band generates electron-hole pairs, which are the primary drivers of photocatalysis.
Research has demonstrated that TiO2 nanoparticles modified with 2,3-dihydroxynaphthalene show enhanced performance in several photocatalytic applications:
Photocatalytic Reduction: Platinized TiO2 modified with 2,3-dihydroxynaphthalene has been shown to be an efficient and reusable photocatalyst for the reduction of nitrobenzene (B124822) to aminobenzene under visible light irradiation (λ > 420 nm). nih.govresearchgate.net
Hydrogen Production: Dihydroxy naphthalene/TiO2 complexes have demonstrated outstanding activity and stability in photocatalytic hydrogen (H2) production under visible light. koreascience.kr The efficiency of H2 production has been shown to correlate with the percentage of the hydroxynaphthalene compound coordinated to the TiO2 surface. psu.edu
The table below summarizes the effect of different hydroxynaphthalene ligands on the photocatalytic H2 production ability of modified TiO2 catalysts.
| Sample (Ligand on TiO2) | Coordination Percentage (%) | H2 Production (µmol·h⁻¹) |
|---|---|---|
| 2,3-T(2h) (2,3-dihydroxynaphthalene) | 67 | 360 |
| 1,2-T(2h) (1,2-dihydroxynaphthalene) | 56 | 296 |
| 1,3-T(2h) (1,3-dihydroxynaphthalene) | 32 | 154 |
| 1,4-T(2h) (1,4-dihydroxynaphthalene) | 16 | 71 |
| 1-NT (1-Naphthol) | 6 | 22 |
| 2-NT (2-Naphthol) | 5 | 18 |
| Neat TiO2 | 0 | 0 |
Data adapted from a study on photocatalytic H2 production. psu.edu
This data clearly indicates that the presence of adjacent hydroxyl groups, as found in 2,3-dihydroxynaphthalene, is crucial for achieving a high coordination percentage and, consequently, superior photocatalytic performance. psu.edu The carboxylic acid group in this compound can further serve as a strong anchoring group to the metal oxide surface, potentially enhancing the stability and efficiency of the surface modification.
Role in Dye and Pigment Formulation
While not a dye or pigment itself, the chemical structure of this compound makes it a valuable intermediate or precursor in the synthesis of various colorants. Its naphthalene core, substituted with electron-donating hydroxyl groups and an electron-withdrawing carboxylic acid group, is a common motif in dye chemistry.
The primary role of this compound is as a coupling component . In the synthesis of azo dyes, for instance, the electron-rich naphthalene ring is susceptible to electrophilic attack by a diazonium salt. The hydroxyl groups activate the ring, directing the coupling reaction to specific positions to form a highly conjugated azo compound, which is the basis of the dye's color.
The general principle is analogous to the use of other hydroxynaphthalene derivatives in pigment synthesis. For example, 2-hydroxy-3-carboxy-l-naphthaldehyde, a structurally similar compound, is used in the preparation of high-performance disazomethine pigments. google.com In these syntheses, the naphthaldehyde derivative is condensed with aromatic diamines to create large, conjugated molecules with excellent color properties and stability. google.com
Furthermore, derivatives of dihydroxynaphthalene, such as those of 1,4-dihydroxynaphthalene, are used as direct dyes for keratinous materials like hair. google.com This demonstrates the utility of the dihydroxynaphthalene scaffold in creating molecules that can impart color.
The presence of the carboxylic acid group in this compound can also be advantageous for dye formulation. It can improve the solubility of the resulting dye in aqueous media or provide a site for further chemical modification, such as esterification or amidation, to fine-tune the dye's properties (e.g., solubility, affinity for a specific substrate, or lightfastness).
Environmental Chemistry and Bioremediation Studies
Microbial Degradation Pathways of Naphthalene (B1677914) Derivatives
The microbial degradation of naphthalene, the simplest PAH, serves as a model for understanding the bioremediation of more complex aromatic hydrocarbons. Bacteria have evolved diverse enzymatic pathways to break down these compounds, typically initiating the process by introducing oxygen atoms into the aromatic ring structure.
The degradation of naphthalene and other PAHs by mesophilic (moderate temperature) bacteria commonly proceeds through an initial 1,2-dioxygenase attack, leading to the formation of 1,2-dihydroxynaphthalene. However, studies on thermophilic (high temperature) bacteria have revealed an alternative pathway.
In the thermophilic bacterium Bacillus thermoleovorans (now Geobacillus thermoleovorans), naphthalene degradation is initiated by a 2,3-dioxygenation reaction. nih.govnih.gov This enzymatic step results in the formation of 2,3-dihydroxynaphthalene (B165439) , a key and atypical intermediate that distinguishes this pathway from the more common routes observed in mesophilic organisms. nih.govnih.gov Similarly, the thermophilic isolate Geobacillus sp. G27, isolated from a high-temperature oilfield, was also found to produce 2,3-dihydroxynaphthalene during its metabolism of naphthalene. vu.lt
The subsequent steps in this pathway can involve the formation of other intermediates, such as 2-carboxycinnamic acid and phthalic acid, ultimately leading to compounds that can enter the central metabolic cycles of the bacteria. nih.gov The identification of these metabolites provides a clear pathway for the breakdown of the naphthalene ring structure under thermophilic conditions.
Thermophilic bacteria, which thrive at temperatures between 45°C and 80°C, offer significant advantages for bioremediation, particularly in environments like compost facilities or in thermally enhanced remediation strategies. Their enzymes are inherently more stable at elevated temperatures, which can also increase the bioavailability of hydrophobic contaminants like PAHs. nih.gov
The degradation of naphthalene by thermophiles such as Geobacillus thermoleovorans and Geobacillus sp. G27 showcases a distinct metabolic route. Unlike the salicylic (B10762653) acid-dependent pathways in many mesophiles, these thermophiles metabolize naphthalene through intermediates like 2,3-dihydroxynaphthalene and o-phthalic acid. nih.govvu.lt In Geobacillus sp. G27, the pathway was shown to proceed through protocatechuic acid, which then undergoes ortho-cleavage, a mechanism that differs from known mesophilic pathways. researchgate.net
The co-occurrence of metabolites such as 2,3-dihydroxynaphthalene, 2-carboxycinnamic acid, and phthalic acid in G. thermoleovorans suggests that these organisms possess a unique enzymatic machinery to channel the breakdown products of naphthalene into their central metabolism. nih.govresearchgate.net
| Bacterial Strain | Optimal Temperature | Key Identified Metabolites | Reference |
|---|---|---|---|
| Geobacillus thermoleovorans Hamburg 2 | 60°C | 2,3-Dihydroxynaphthalene, 2-Carboxycinnamic acid, Phthalic acid, Benzoic acid | nih.govnih.gov |
| Geobacillus sp. G27 | 60°C | 2,3-Dihydroxynaphthalene, o-Phthalic acid, Protocatechuic acid, 1-Naphthol, 2-Naphthol | vu.ltresearchgate.net |
| Nocardia otitidiscaviarum TSH1 | 60°C | Metabolites derived from naphthalene degradation have been identified. | mdpi.com |
Environmental Fate and Transformation Processes
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including soil, water, and air. epa.gov For PAH metabolites, the key transformation process is further microbial degradation. The initial hydroxylation of a PAH, such as the formation of dihydroxynaphthalenes from naphthalene, significantly increases the water solubility and polarity of the compound. This change generally makes the metabolite more bioavailable and more susceptible to subsequent enzymatic attacks compared to the parent PAH.
While specific data on the environmental half-life and transport of 2,3-Dihydroxynaphthalene-1-carboxylic acid is scarce, the general principles of PAH metabolite fate suggest it would be an intermediate in a degradation sequence. Compounds like dihydroxynaphthalenes and naphthoic acids are not typically persistent end-products. Instead, they are channeled into ring-cleavage pathways that break down the aromatic structure into aliphatic acids, which are then used by microorganisms for energy and biomass production, ultimately leading to mineralization into carbon dioxide and water. nih.gov
Bioremediation Potential in Contaminated Environments
The unique metabolic capabilities of thermophilic bacteria present significant potential for the bioremediation of PAH-contaminated sites, especially in high-temperature industrial settings or when combined with thermal treatment technologies. The ability of strains like Geobacillus to utilize naphthalene as a sole source of carbon and energy via the 2,3-dihydroxynaphthalene pathway is a key element of this potential. nih.govvu.lt
Bioremediation offers a cost-effective and environmentally friendly alternative to conventional physicochemical cleanup methods. nih.gov The use of thermophilic organisms can accelerate the degradation of pollutants by overcoming the low solubility and bioavailability that often limit the remediation of PAHs at lower temperatures. nih.gov By breaking down toxic PAHs into non-toxic intermediates and eventually mineralizing them, these microorganisms play a crucial role in detoxifying contaminated environments. The enzymes involved in these thermophilic pathways are of great interest for industrial applications due to their high stability and efficiency at elevated temperatures. vu.lt
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
Traditional synthesis methods for dihydroxynaphthalene derivatives, such as sulfonation and alkali fusion, often involve harsh conditions, high energy consumption, and the generation of significant acid-containing wastewater. google.com Research is actively moving towards developing more efficient and environmentally benign synthetic routes.
Future methodologies are expected to focus on:
Catalytic Oxidation: Novel approaches using catalysts like copper carbene with hydrogen peroxide as an oxidant offer a direct way to prepare the 2,3-dihydroxynaphthalene (B165439) core from naphthalene (B1677914) under mild conditions (30-70 °C). google.com Adapting this method to include the carboxylation step is a key research goal.
Ionic Liquid Catalysis: The use of ionic liquids as catalysts for the hydrolysis of precursors like 2,3-dihydroxy naphthalene-6-sodium sulfonate has shown high yields (over 92%) while being simple to operate and reducing equipment corrosion and waste acid emission. google.com
Domino Reactions: Three-component domino condensation reactions, for example, using a simple formic acid catalyst under solvent-free conditions, represent a convenient and green methodology for creating derivatives from 2,3-dihydroxynaphthalene. researchgate.net Applying this one-pot strategy to synthesize the carboxylic acid derivative could significantly shorten reaction times and simplify purification. researchgate.net
Asymmetric Synthesis: For applications requiring specific stereoisomers, methods like asymmetric oxidative coupling catalyzed by copper complexes could be explored to produce chiral derivatives, which has been demonstrated for related β-naphthol compounds. researchgate.net
A comparative overview of traditional versus emerging synthetic strategies highlights the significant potential for improvement.
| Methodology | Key Features | Advantages | Research Focus |
| Traditional Alkali Fusion | High temperatures (>300 °C), use of strong acids/alkalis. google.com | Established industrial process. | N/A |
| Catalytic Oxidation | Naphthalene, H₂O₂, copper carbene catalyst, mild temperatures. google.com | Low cost, mild conditions, environmentally friendly. google.com | Integration of carboxylation step. |
| Ionic Liquid Catalysis | Ionic liquid catalyst, organic solvent, hydrolysis of sulfonate precursor. google.com | High yield (>92%), simple operation, no waste acid. google.com | Optimization of catalyst and solvent systems. |
| Solvent-Free Condensation | Formic acid catalyst, no organic solvent, shorter reaction times. researchgate.net | Green methodology, high yields, easy work-up. researchgate.net | Application to direct synthesis of the target acid. |
Advanced Applications in Targeted Drug Delivery Systems
The development of systems for the controlled and targeted delivery of therapeutic agents is a major goal in medicine. While hydrophobic drugs often face challenges with loading into hydrophilic polymer matrices, advanced hydrogels and nanoparticle systems are being designed to overcome this. mdpi.com The structural features of 2,3-Dihydroxynaphthalene-1-carboxylic acid make it an interesting candidate for incorporation into such systems.
Emerging research in this area includes:
Polymer-Based Nanoparticles: Biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used to create nanoparticles for sustained and controlled drug release. mdpi.com Future work could involve synthesizing copolymers that include the this compound moiety to modulate drug interaction, encapsulation efficiency, and release kinetics.
Stimulus-Responsive Systems: "Smart" materials that change their properties in response to environmental stimuli (e.g., pH, temperature) are highly sought after for drug delivery. nih.gov The phenolic hydroxyl groups and the carboxylic acid group on the compound could be functionalized to create pH-responsive linkers within larger polymer networks, allowing for drug release in specific tissues like tumors, which often have a more acidic microenvironment.
Hydrogel Formulations: Hydrogels are three-dimensional polymer networks that can hold large amounts of water and are used for delivering both hydrophilic and, with modification, hydrophobic drugs. mdpi.com The naphthalene compound could be incorporated into hydrogel structures to enhance the loading of aromatic drug molecules through π-π stacking interactions, potentially improving both capacity and release profiles.
Integration into Chemo- and Biosensors
Chemosensors are molecules designed to produce a measurable signal upon binding to a specific analyte. The aromatic structure and electron-rich nature of the 2,3-dihydroxynaphthalene core make it a suitable platform for developing fluorescent and colorimetric sensors. Research has already shown that Schiff bases derived from the related 2-hydroxynaphthaldehyde can act as highly selective "off-on" fluorescent chemosensors for metal ions like Al³⁺. nih.gov
Future research directions are likely to involve:
Selective Metal Ion Detection: The ortho-dihydroxy (catechol-like) arrangement and the adjacent carboxylic acid group provide a well-defined pocket for chelating metal ions. By modifying the naphthalene ring with other functional groups, sensors with high selectivity for specific metal ions could be designed for environmental monitoring or biological imaging.
Anion Sensing: The hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups could be exploited to design receptors for anions, which play crucial roles in many biological and chemical processes.
Electrochemical Sensing: 2,3-Dihydroxynaphthalene has been used as a competing ligand in the cathodic stripping voltammetry method for iron speciation in seawater. sigmaaldrich.com This indicates the potential for developing electrochemical sensors based on this compound, where the compound is immobilized on an electrode surface to detect target analytes through changes in electrical signals.
Sustainable Production and Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mt.com The production of hydroxyaromatic carboxylic acids (HACAs), including naphthalene-based ones, is an area ripe for sustainable innovation. rsc.org
Key future research avenues include:
CO₂ Fixation: The Kolbe–Schmitt reaction, which uses carbon dioxide to carboxylate phenoxides, is the traditional method for producing HACAs. rsc.org While it utilizes CO₂, the process requires high pressure and temperature. rsc.org A major goal is to develop new catalytic systems that can facilitate the carboxylation of dihydroxynaphthalenes with CO₂ under much milder and more energy-efficient conditions.
Biomass-Derived Feedstocks: Instead of relying on petroleum-based naphthalene, research is exploring the use of phenolic compounds derived from biomass as starting materials. rsc.org Developing pathways to convert bio-derived molecules into the 2,3-dihydroxynaphthalene scaffold would represent a significant step towards a sustainable production cycle.
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or supercritical CO₂, is a core tenet of green chemistry. patsnap.comeurjchem.com Research into reactions catalyzed by biodegradable catalysts, such as the use of waste curd water which contains lactic acid, in combination with methods like ultrasonic irradiation, could lead to highly efficient and sustainable synthesis protocols. eurjchem.com
| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |
| Use of Renewable Feedstocks | Synthesizing the naphthalene core from biomass-derived precursors. rsc.org | Reduces dependence on fossil fuels. |
| Atom Economy | Developing efficient carboxylation reactions that incorporate CO₂ directly into the final product. rsc.org | Maximizes the use of raw materials and minimizes waste. |
| Safer Solvents & Auxiliaries | Employing water, supercritical fluids, or solvent-free conditions. researchgate.neteurjchem.com | Reduces environmental pollution and health hazards. |
| Energy Efficiency | Using catalysis to lower reaction temperatures and pressures; employing methods like ultrasound. google.comeurjchem.com | Lowers energy consumption and production costs. |
| Catalysis | Designing highly selective and reusable catalysts, including biocatalysts. mt.com | Improves yield, reduces byproducts, and allows for catalyst recycling. |
Interdisciplinary Research with Nanoscience and Biotechnology
The unique properties of this compound position it at the intersection of several scientific disciplines, particularly nanoscience and biotechnology.
Nanoscience Integration: The compound can serve as a functional ligand for modifying the surface of nanoparticles. For instance, 2,3-dihydroxynaphthalene has been used to modify nanocrystalline titanium dioxide (TiO₂) particles, altering their surface properties. sigmaaldrich.com Future research could explore how attaching this compound to various nanoparticles (e.g., gold, iron oxide, silica) can create hybrid materials with novel optical, electronic, or magnetic properties for use in catalysis, diagnostics, or advanced imaging.
Biotechnological Applications: Biotechnology offers powerful tools for both the synthesis and application of this compound.
Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific steps in the synthesis of this compound could lead to processes with extremely high selectivity and efficiency under mild, aqueous conditions. mt.com
Bio-inspired Materials: The compound can be used as a building block in bio-inspired materials. Its structure is related to natural phenolic compounds, and it could be integrated into polymers or hydrogels designed to mimic biological tissues or interact with biological systems in specific ways.
Drug Discovery: Naphthalene-based carboxylic acids have been investigated as potential drug candidates. For example, related dihydroxy naphthoic acid compounds have been identified as inhibitors of lactate (B86563) dehydrogenase in the parasite Babesia microti, a potential drug target. nih.govfrontiersin.org Future interdisciplinary research could screen this compound and its derivatives for activity against a wide range of biological targets.
Ethical and Regulatory Considerations in Chemical Research
Navigating Intellectual Property and Patent Landscape in Academic Research
The intellectual property (IP) landscape for chemical compounds, including 2,3-Dihydroxynaphthalene-1-carboxylic acid, is a critical consideration for academic researchers. Navigating this landscape is essential for ensuring freedom to operate, avoiding infringement, and identifying opportunities for commercializing novel discoveries. Patents related to this chemical structure can cover its synthesis, derivatives, or specific applications. nih.gov
For an academic researcher, the initial step involves a thorough patent search to understand the existing art. Databases such as PubChem list patent identifiers associated with specific chemical structures. nih.gov For this compound (CAS No: 16715-77-8), several patents exist that may impact its use in research and development. nih.gov These patents might describe methods of preparation, such as the hydrolysis of diacyloxynaphthalene in the presence of an acid catalyst, or novel synthesis routes designed to improve yield and purity. google.com
A key consideration for academics is the "research exemption," which allows for the use of patented inventions for purely scientific inquiry without commercial intent. However, the scope of this exemption can be narrow and varies by jurisdiction. When research moves towards potential commercial application, such as developing a new synthetic process or identifying a novel use for the compound, the patent landscape becomes paramount. For instance, a new, more environmentally friendly synthesis method for a related compound, 2,3-dihydroxynaphthalene (B165439), has been patented, highlighting the ongoing innovation and potential for new IP in this area. google.com This method avoids high-energy alkali fusion processes, indicating a trend towards greener chemistry that can also be a source of novel patents. google.com
Collaboration between academia and industry often involves IP agreements that dictate the ownership and licensing of any resulting inventions. Researchers must be diligent in understanding these agreements and the potential for their work to be patentable. The novelty and non-obviousness of a new synthesis method or a newly discovered application for this compound are the cornerstones of patentability.
Safety and Responsible Handling in Laboratory Settings
Responsible handling of chemical compounds in a laboratory setting is fundamental to ensuring the safety of researchers and preventing environmental contamination. The handling procedures for this compound are guided by information found in Safety Data Sheets (SDS) for structurally similar compounds like 2,3-Dihydroxynaphthalene (CAS No: 92-44-4). thermofisher.comfishersci.com
Hazard Identification and Personal Protective Equipment (PPE)
2,3-Dihydroxynaphthalene is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage or irritation. thermofisher.comfishersci.com It may also cause respiratory irritation. fishersci.com Therefore, stringent safety protocols must be followed.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This data is based on the hazards of the related compound 2,3-Dihydroxynaphthalene. thermofisher.comfishersci.com
Proper Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn and inspected before use. sigmaaldrich.com Gloves should be removed carefully to avoid skin contamination. sigmaaldrich.com
Eye/Face Protection : Safety glasses with side shields or chemical goggles are required. apolloscientific.co.uk An eyewash station should be readily accessible. thermofisher.com
Skin and Body Protection : A lab coat or other protective clothing is necessary to prevent skin contact. apolloscientific.co.uk
Respiratory Protection : If dust is generated, a NIOSH/MSHA-approved respirator should be used. apolloscientific.co.ukglentham.com All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. thermofisher.com
Handling and Storage
Safe handling and storage practices are crucial to minimize exposure risk.
Handling : Avoid all personal contact, including the inhalation of dust. apolloscientific.co.uk Do not eat, drink, or smoke in the laboratory. sigmaaldrich.com Wash hands and any exposed skin thoroughly after handling. thermofisher.com Ensure adequate ventilation and avoid generating dust. sigmaaldrich.com
Storage : Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated place. fishersci.com It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides. fishersci.com
Emergency Procedures
In case of accidental exposure or spills, immediate action is required.
Spills : For spills, avoid breathing dust. apolloscientific.co.uk Use dry clean-up procedures to avoid generating dust, such as sweeping or vacuuming, and place the material in a sealed container for disposal. apolloscientific.co.uk The affected area should be washed down with large amounts of water, preventing runoff into drains. apolloscientific.co.uk
First Aid :
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention. fishersci.com
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. fishersci.com
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and get medical attention. thermofisher.com
Ingestion : Clean the mouth with water and seek immediate medical attention. thermofisher.com
Environmental Impact Assessment of Synthesis and Application
Assessing the environmental impact of a chemical like this compound involves evaluating its entire lifecycle, from synthesis to its ultimate fate in the environment.
Environmental Fate
The environmental behavior of this compound can be inferred from its parent structure, naphthalene (B1677914). Naphthalene itself is known to be rapidly degraded in the environment through natural processes and is not expected to persist in soil or water. industrialchemicals.gov.au It is subject to biodegradation by soil bacteria and fungi, which can break down the aromatic rings. orst.edu Similarly, naphthalenecarboxylic acids are generally expected to be biodegradable. However, the rate of degradation can be variable. nih.gov The water solubility of the compound suggests it may spread in aquatic systems. thermofisher.com While naphthalene has a low to moderate potential to bioconcentrate in fish, natural detoxification mechanisms in organisms limit its biomagnification in food webs. industrialchemicals.gov.au
Impact of Synthesis Methods
The environmental impact of this compound is heavily influenced by its synthesis route. Traditional methods for producing related hydroxyaromatic carboxylic acids, such as the Kolbe-Schmitt reaction, often require harsh conditions like high temperatures and pressures, and rely on petroleum-based feedstocks. rsc.org These processes can have significant negative sustainability implications due to high energy consumption and dependence on fossil fuels. rsc.org Furthermore, older synthesis methods for dihydroxynaphthalenes involved high-temperature alkali fusion, a process that generates large amounts of wastewater. google.com
In contrast, modern "green chemistry" approaches aim to mitigate this environmental burden.
Greener Solvents and Catalysts : Research into the synthesis of similar compounds, like coumarin-3-carboxylic acids, demonstrates the use of biodegradable solvents and catalysts, such as waste curd water, which can serve as both a solvent and a biological catalyst under milder conditions like ultrasonic irradiation. eurjchem.com
Atom Economy : Efficient, one-pot, three-component reactions are being developed for naphthalene derivatives, which improve atom economy and simplify work-up procedures, often requiring only filtration and washing. researchgate.net
Alternative Reagents : The use of hydrogen peroxide (H₂O₂) as a green oxidant is another strategy to reduce the environmental impact of synthesis. nih.gov A patented method for synthesizing 2,3-dihydroxynaphthalene from naphthalene uses hydrogen peroxide as the oxidant, avoiding harsher, traditional methods. google.com
Q & A
Q. What are the established synthetic routes for 2,3-Dihydroxynaphthalene-1-carboxylic acid, and what key reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves hydroxylation and carboxylation of naphthalene derivatives. For example:
- Step 1 : Start with naphthalene or substituted naphthalene precursors (e.g., 1-naphthoic acid derivatives ).
- Step 2 : Introduce hydroxyl groups via electrophilic substitution or oxidation. Catalytic systems like Fe(III)/H₂O₂ may enhance regioselectivity for 2,3-dihydroxy positioning.
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm structure via NMR and IR spectroscopy .
Key Conditions : - Temperature control (e.g., 0–5°C for oxidation steps to prevent over-oxidation).
- Use of anhydrous solvents (e.g., THF) to avoid side reactions.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and hydroxyl/carboxyl group positions. Compare shifts with analogs like 1-naphthoic acid (δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M-H]⁻ at m/z 232.0372 for C₁₁H₈O₄).
- HPLC-PDA : Assess purity (>98%) using C18 columns (mobile phase: methanol/water with 0.1% formic acid) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Advanced Research Questions
Q. How can researchers investigate the role of this compound in modulating enzyme activity related to oxidative stress pathways?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with glutathione peroxidase or NADPH oxidase using spectrophotometric assays (e.g., monitor NADPH consumption at 340 nm) .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., compare with known inhibitors like quercetin).
- In Vivo Models : Administer the compound to oxidative stress-induced rodent models and measure biomarkers (e.g., malondialdehyde levels) .
Q. What methodological approaches resolve contradictions in reported toxicological profiles of this compound across different biological models?
- Methodological Answer :
- Dose-Response Studies : Compare LC₅₀ values in in vitro (e.g., HepG2 cells) vs. in vivo (rodent LD₅₀) models to assess species-specific toxicity .
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., quinone derivatives) that may explain discrepancies .
- Epigenetic Analysis : Evaluate DNA methylation changes in exposed models to uncover long-term effects not captured in acute toxicity studies .
Q. What strategies are recommended for elucidating the environmental degradation pathways of this compound using advanced spectroscopic techniques?
- Methodological Answer :
- Photodegradation Studies : Exclude aqueous solutions to UV light (254 nm) and analyze breakdown products via HPLC-UV and GC-MS .
- Soil Microcosm Experiments : Incubate the compound with soil samples and use ¹⁴C-labeled analogs to track mineralization rates via scintillation counting .
- FTIR and XPS : Characterize adsorption onto environmental matrices (e.g., clay minerals) to assess persistence .
Data Analysis and Contradiction Resolution
Example Table : Comparison of Toxicity Endpoints in Different Models
| Model Type | Exposure Route | LC₅₀/LD₅₀ | Key Metabolites Identified | Reference |
|---|---|---|---|---|
| In vitro (HepG2) | Direct | 450 μM | Quinone derivatives | |
| In vivo (Rat) | Oral | 1200 mg/kg | Glucuronide conjugates |
Key Insight : Discrepancies may arise from metabolic detoxification pathways (e.g., glucuronidation) in vivo that are absent in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
